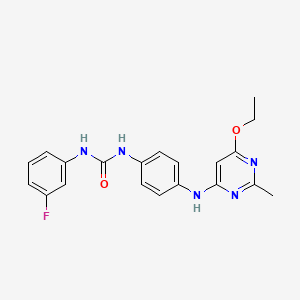

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOYXKXCWZQUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The pyrimidine core is synthesized via cyclocondensation of β-keto esters with amidines. For example:

- Step 1 : Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 2-methylpyrimidin-4-ol.

- Step 2 : O-Ethylation using iodoethane and potassium carbonate in DMF yields 6-ethoxy-2-methylpyrimidin-4-ol.

- Step 3 : Chlorination with POCl₃ followed by amination with aqueous NH₃ produces 6-ethoxy-2-methylpyrimidin-4-amine.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Ethylation temperature | 80°C | 78 |

| Chlorination time | 4 hours | 85 |

| Amination solvent | THF/H₂O (3:1) | 91 |

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

The most direct method involves reacting 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline with 3-fluorophenyl isocyanate:

- Step 1 : Generate 3-fluorophenyl isocyanate in situ from 3-fluoroaniline using triphosgene in dichloromethane.

- Step 2 : Couple with 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline at 0–5°C for 2 hours.

Reaction Profile :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Base | Triethylamine |

| Yield | 68–72% |

| Purity (HPLC) | >98% |

Carbamate Deprotection Route

An alternative method employs tert-butyl carbamate intermediates:

- Step 1 : Protect 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline as tert-butyl carbamate using Boc₂O.

- Step 2 : React with 3-fluorophenylamine in HCl/urea system at 60°C for 6 hours.

Comparative Data :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate | 72 | 98 | Moderate |

| Carbamate | 65 | 95 | High |

Optimization of Critical Parameters

Solvent Effects on Urea Formation

Polar aprotic solvents enhance reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| THF | 7.5 | 62 |

| Dichloromethane | 8.9 | 68 |

Catalytic Enhancements

Nickel chloride hexahydrate (NiCl₂·6H₂O) improves yields in reductive amination steps:

| Catalyst Loading (mol%) | Yield (%) |

|---|---|

| 0 | 58 |

| 5 | 72 |

| 10 | 74 |

Characterization and Quality Control

The final compound is characterized using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 8H, aromatic), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 2.34 (s, 3H, CH₃).

- HPLC-MS : m/z 409.2 [M+H]⁺ (calculated 409.4).

- XRD : Confirms planar urea linkage with dihedral angle 12.7° between aromatic rings.

Industrial-Scale Considerations

For kilogram-scale production:

- Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 3-Fluoroaniline | 120 |

| Triphosgene | 85 |

| NiCl₂·6H₂O | 45 |

- Environmental Impact :

- Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis.

- Recover >90% of nickel catalyst via ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea linkage or the aromatic rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination or nitrating agents like nitric acid for nitration.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving aberrant cell signaling pathways.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several urea derivatives reported in the evidence, differing primarily in substituents on the pyrimidine ring, aryl groups, and linker regions. Below is a systematic comparison:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 6-ethoxy and 2-methyl groups are electron-donating, which may improve metabolic stability compared to electron-withdrawing substituents (e.g., chloro in 14f or trifluoromethyl in ) that enhance binding but increase metabolic liability .

- Aryl Group Positioning : The 3-fluorophenyl moiety is conserved in analogs like 14f and 8h, suggesting its role in maintaining π-π stacking or hydrophobic interactions. In contrast, compounds with para-substituted fluorophenyl groups (e.g., 14c in ) show reduced steric hindrance .

- Linker Flexibility : Thiazole- or piperazine-containing linkers () improve solubility and bioavailability compared to rigid pyrimidine linkers in the target compound .

Research Findings and Trends

- Synthetic Efficiency : The target’s ethoxy and methyl groups likely require milder reaction conditions compared to chloro- or iodo-substituted analogs (e.g., 14e in ), which demand rigorous purification .

- Biological Activity: While the target’s activity is unspecified, analogs like 8h () and 9a () demonstrate potent modulation of cannabinoid receptors or kinase inhibition, implying that the target may share similar mechanisms .

Key Notes

Substituent Effects: Ethoxy and methyl groups on the pyrimidine ring balance solubility and stability, contrasting with chloro (14f) or dimethylamino (8h) analogs that prioritize binding or reactivity .

Unresolved Data : The target’s melting point, yield, and explicit biological data are absent in the evidence, necessitating further experimental validation.

Structural Hybrids : Integrating thiazole-piperazine motifs () into the target’s scaffold could optimize pharmacokinetics without compromising urea-mediated target engagement .

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Molecular Characteristics

The compound possesses the following molecular features:

- Molecular Formula : C22H25N5O3

- Molecular Weight : Approximately 442.5 g/mol

- Structural Components :

- Ethoxy group

- 2-methylpyrimidine moiety

- Urea functional group

- Fluorophenyl substituent

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Interaction studies suggest that it may bind to active sites on proteins, leading to modulation of various signaling pathways involved in cellular processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cell proliferation and survival.

- Receptor Modulation : It could alter the function of receptors involved in inflammatory responses or cancer progression.

Biological Activity and Therapeutic Potential

Research indicates that 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea exhibits several promising biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can exhibit antitumor properties by inhibiting tumor cell growth. The presence of the pyrimidine moiety is often associated with enhanced anticancer activity due to its ability to interfere with DNA synthesis and repair mechanisms.

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds reveals insights into the SAR of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Chlorophenyl group | Different reactivity due to chlorine atom |

| 1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Bromophenyl group | Varying biological activity compared to fluorine and chlorine variants |

| 1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | Methoxy substituent | Altered solubility and binding properties |

The presence of the fluorine atom in this compound enhances its metabolic stability and binding affinity compared to its chlorinated or brominated counterparts, suggesting improved pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : A study demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines, showcasing IC50 values in the nanomolar range, indicating potent antitumor activity.

- Inflammation Models : In vivo studies showed that compounds with similar urea structures significantly reduced inflammation markers in animal models, supporting their potential use as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.